molecular formula C11H12ClN3OS B12080664 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B12080664
M. Wt: 269.75 g/mol
InChI Key: JRMAEIJJOSTDFC-UHFFFAOYSA-N
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Description

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine is unique due to the presence of both the thieno[3,2-d]pyrimidine core and the tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

2-chloro-N-(oxan-4-yl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C11H12ClN3OS/c12-11-14-8-3-6-17-9(8)10(15-11)13-7-1-4-16-5-2-7/h3,6-7H,1-2,4-5H2,(H,13,14,15)

InChI Key

JRMAEIJJOSTDFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

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